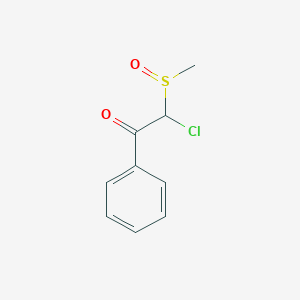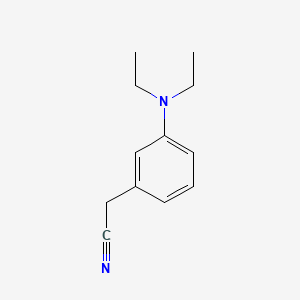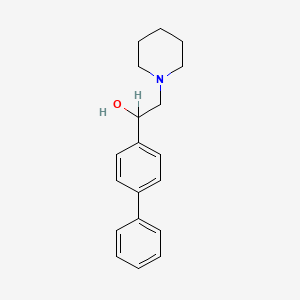
alpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol: is a compound that features a piperidine ring attached to a biphenyl structure through a methanol linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol typically involves the reaction of 1,1’-biphenyl-4-carbaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid or related aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the biphenyl structure can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Biphenyl: Consists of two benzene rings connected by a single bond.
1,1’-Biphenyl-4-methanol: Similar structure but lacks the piperidine ring.
Uniqueness: Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol is unique due to the combination of the piperidine ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propiedades
Número CAS |
63992-40-5 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H23NO/c21-19(15-20-13-5-2-6-14-20)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,19,21H,2,5-6,13-15H2 |
Clave InChI |
VKITVUJZFHFRGA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


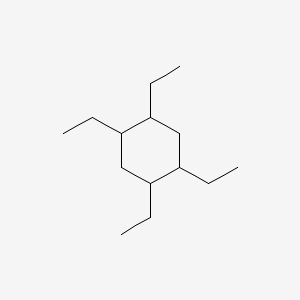
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)



![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
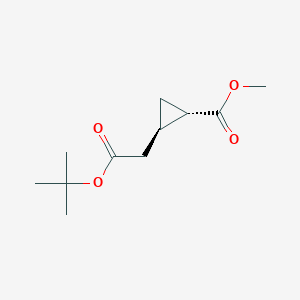
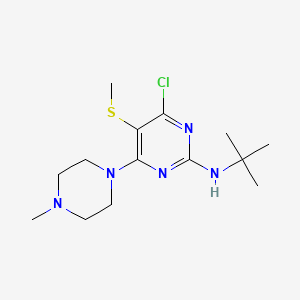
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
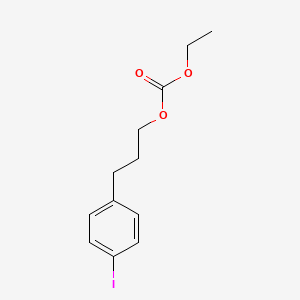
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
